molecular formula C7H9NO2 B1528464 1-Cyano-3-methylcyclobutane-1-carboxylic acid CAS No. 1343155-63-4

1-Cyano-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B1528464
CAS No.: 1343155-63-4
M. Wt: 139.15 g/mol
InChI Key: HTWFQSVKVYTKCL-UHFFFAOYSA-N
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Description

1-Cyano-3-methylcyclobutane-1-carboxylic acid is a specialized organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It features a cyclobutane ring core that is substituted with both a cyano (-CN) and a carboxylic acid (-COOH) functional group at the same carbon atom, along with a methyl group at the 3-position. This structure, with its fused functional groups, makes it a valuable, conformationally restricted scaffold in organic synthesis and medicinal chemistry research . Compounds based on the cyclobutane structure are of significant interest in the synthesis of novel amino acids and peptides, where they introduce unique spatial constraints to study biological activity and structure-activity relationships . The presence of two reactive functional groups allows for further chemical modifications; the carboxylic acid can be used to form amide or ester linkages, while the nitrile group can be transformed into other functionalities such as carboxylic acids or amines, enabling its use as a versatile building block . This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers can request a Safety Data Sheet (SDS) for detailed handling and safety information .

Properties

IUPAC Name

1-cyano-3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-2-7(3-5,4-8)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWFQSVKVYTKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Synthesis of Cyclobutane Derivatives

The principal synthetic route to cyclobutane carboxylic acid derivatives, including cyano-substituted analogs, involves cycloaddition reactions of enamines with electrophilic olefins such as acrylonitrile or acrylic acid esters. This approach has been extensively studied for related amino and cyano cyclobutane carboxylic acids.

  • Key Reaction: Enamine cycloaddition with acrylonitrile or acrylic acid esters produces cyclobutane intermediates bearing nitrile and carboxyl functionalities.
  • Reaction Conditions: Typically carried out at elevated temperatures (~85 °C in acetonitrile solution or 170-175 °C in autoclave) with sodium hydride as a base and solvents like dimethyl sulfoxide or ether.
  • Yields: High yields (~70-91%) have been reported for cycloaddition products.
  • Post-Reaction Processing: Stepwise hydrolysis of intermediate cyclic α-isonitriles leads to the target carboxylic acid derivatives.

This method allows for the introduction of the cyano group at the 1-position and methyl substitution at the 3-position of the cyclobutane ring by selecting appropriate starting enamines and electrophilic olefins.

Ring Contraction and Oxidative Functionalization of Pyrrolidines

A novel approach involves the ring contraction of substituted pyrrolidines to form cyclobutane derivatives, followed by functionalization to introduce cyano and carboxylic acid groups.

  • Methodology: Pyrrolidines undergo oxidative ring contraction using hypervalent iodine reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of ammonia surrogates (e.g., ammonium carbamate) in solvents like 2,2,2-trifluoroethanol.
  • Mechanism: The reaction proceeds via formation of an iodonitrene intermediate and a thermally generated singlet 1,4-biradical, facilitating ring contraction.
  • Yields: Cyclobutane derivatives are obtained in moderate to good yields (e.g., 69% for model substrates).
  • Advantages: This method provides stereoselective access to multisubstituted cyclobutanes, compatible with various functional groups.
  • Additional Notes: Oxidation of linear secondary amines under similar conditions can yield nitriles, indicating potential for cyano group introduction.

This approach is valuable for synthesizing 1-cyano-3-methylcyclobutane-1-carboxylic acid analogs by starting from suitably substituted pyrrolidines and applying controlled oxidative ring contraction and functionalization steps.

Dehalogenation and Acidification of Geminal Dihalide Intermediates

A classical synthetic route involves preparing geminal dihalide intermediates followed by dehalogenation and acidification to yield the target carboxylic acid.

  • Starting Materials: Methacrylic acid derivatives (esters, nitriles, or amides) serve as substrates.
  • Cyclopropylation: Reaction with trihalides in alkaline media forms 2,2-geminal dihalide intermediates.
  • Dehalogenation: Treatment with metallic sodium removes halogens, converting intermediates into methyl cyclopropyl nitriles or amides.
  • Hydrolysis and Acidification: Basic hydrolysis followed by acidification yields the cyclopropyl carboxylic acid derivatives.
  • Industrial Feasibility: This method is noted for mild reaction conditions, low cost, and high purity of products.
  • Limitations: Some related methods require difficult-to-obtain starting materials or harsh reagents (e.g., tert-butyllithium, diazomethane), limiting scalability.

Although this method is described for cyclopropane systems, analogous strategies can be adapted for cyclobutane derivatives by modifying the ring size and substituents accordingly.

Functional Group Transformations from Cyclobutane Dicarboxylic Acid Derivatives

Another approach involves derivatization of cyclobutane-1,1-dicarboxylic acids:

  • Conversion to Isocyanates: Monoesters of cyclobutane-1,1-dicarboxylic acids can be converted to isocyanates via chlorocarbonic esters and sodium azide treatment.
  • Subsequent Transformations: Heating acyl azides yields amino acid derivatives, which can be further modified to introduce cyano groups.
  • Applications: This route facilitates the synthesis of substituted cyclobutane amino acids and related carboxylic acids, potentially including this compound.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Advantages Limitations
Enamine Cycloaddition Enamines, acrylonitrile/acrylic esters NaH, DMSO/ether/acetone, 85-175 °C 70-91% High yield, direct cyano introduction Requires elevated temperatures
Pyrrolidine Ring Contraction Substituted pyrrolidines HTIB, ammonium carbamate, TFE solvent ~69% Stereoselective, mild conditions Moderate yield, complex mechanism
Geminal Dihalide Dehalogenation Methacrylic acid derivatives, trihalides Na metal, alkaline medium, acidification High purity Mild conditions, low cost Limited to related cyclopropane systems
Cyclobutane Dicarboxylic Acid Derivatives Cyclobutane-1,1-dicarboxylic acid esters Chlorocarbonic esters, NaN3, heat Moderate Versatile for amino acid synthesis Multi-step, moderate yields

Research Findings and Notes

  • The cycloaddition method is well-established for synthesizing 2-aminocyclobutane-1-carboxylic acids and can be adapted for cyano substitution by using acrylonitrile as the electrophilic olefin, providing a direct route to this compound analogs.
  • The ring contraction of pyrrolidines using hypervalent iodine reagents offers a novel, stereoselective synthetic route to multisubstituted cyclobutanes, with potential for cyano and carboxylic acid group introduction through subsequent oxidation steps.
  • The dehalogenation of geminal dihalides derived from methacrylic acid derivatives is a practical industrial method for related cyclopropane acids, suggesting analogous strategies could be developed for cyclobutane analogs, though direct reports are limited.
  • Conversion of cyclobutane dicarboxylic acid esters to isocyanates and subsequent transformations provide a route to amino and cyano-substituted cyclobutane carboxylic acids, with moderate yields and multi-step protocols.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyano-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyano-3-methylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophilic centers. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclobutane Derivatives

The following table and analysis compare 1-cyano-3-methylcyclobutane-1-carboxylic acid with structurally related compounds, focusing on substituents, molecular properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 1-CN, 3-CH₃ C₈H₉NO₂ 167.17 Hypothesized: Intermediate for bioactive molecules; potential metabolic stability due to -CN. N/A
1-Aminocyclobutane-1-carboxylic acid (ACBC) 1-NH₂ C₅H₉NO₂ 115.13 Tumor-seeking agent for PET imaging; rapid clearance, low toxicity in preclinical models.
1-Benzylcyclobutane-1-carboxylic acid 1-C₆H₅CH₂ C₁₂H₁₄O₂ 190.24 Research reagent; no significant hazards reported.
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 1-(3-Cl-C₆H₄), 3-CH₃ C₁₂H₁₃ClO₂ 224.69 Structural analog with halogenated aromatic group; potential use in drug discovery.
1-Cyanocyclobutanecarboxylic acid 1-CN C₆H₇NO₂ 141.13 Simpler analog; likely higher solubility due to smaller size.
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid 1-(4-OCH₃-C₆H₄), 3=O C₁₂H₁₂O₄ 220.22 Ketone substituent at position 3; potential metabolic susceptibility.

Key Comparisons

Substituent Effects on Bioactivity The cyano group in this compound may enhance metabolic stability compared to amino-substituted analogs like ACBC, which is rapidly cleared but effective in tumor imaging .

Ketone-containing analogs (e.g., 3-oxo derivative ) are more polar and prone to metabolic reduction, unlike the cyano group, which is less reactive under physiological conditions.

Synthetic and Safety Considerations Synthesis of cyclobutane derivatives often employs Bücherer-Strecker techniques (for amino acids ) or esterification strategies (e.g., cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid ). The cyano group may require specialized nitrile-forming reactions. Safety profiles vary: Benzyl-substituted analogs are classified as non-hazardous , while halogenated or aromatic derivatives may require additional toxicity screening.

Biological Activity

1-Cyano-3-methylcyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

This compound features a cyclobutane ring with a cyano group and a carboxylic acid functional group. These functional groups are crucial for its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, influencing their catalytic activity. The cyano and carboxylic acid groups can participate in hydrogen bonding, enhancing binding affinity to active sites.
  • Receptor Modulation : It may act as a modulator for various receptors, potentially altering signaling pathways within cells.
  • Radical Scavenging : The compound has been studied for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.

Biological Activities

Research has indicated various biological activities associated with this compound:

Antioxidant Activity

Studies have shown that the compound exhibits significant antioxidant properties, which can help mitigate oxidative damage in biological systems. This activity is particularly relevant in the context of diseases characterized by oxidative stress.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated antioxidant activity through radical scavenging assays.
Showed potential antimicrobial effects against various bacterial strains.
Indicated anti-inflammatory properties by reducing cytokine levels in cell cultures.

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce oxidative stress markers in cultured human cells, indicating its potential therapeutic benefits in oxidative stress-related diseases.

Case Study 2: Antimicrobial Evaluation

A series of antimicrobial tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited effective inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 3: Inflammatory Response Modulation

In an experimental model of inflammation, administration of this compound led to a marked decrease in inflammatory markers compared to control groups, suggesting its utility in treating inflammatory disorders.

Q & A

Q. What synthetic strategies are recommended for preparing 1-cyano-3-methylcyclobutane-1-carboxylic acid, and how can reaction conditions mitigate cyclobutane ring strain?

  • Methodological Answer : Cyclobutane derivatives often face challenges due to ring strain. A viable approach involves intramolecular cyclization of pre-functionalized precursors. For example, methyl 2-cyanocyclobutane-1-carboxylate (CAS 32811-84-0) is synthesized via esterification and cyano-group introduction under controlled acidic conditions . For the target compound, substituting the methyl ester with a carboxylic acid group may require hydrolysis under mild alkaline conditions (e.g., NaOH/EtOH) to avoid ring-opening. Key parameters include:
  • Temperature : Maintain ≤40°C to prevent decomposition.
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Based on safety data for structurally similar compounds (e.g., 1-benzylcyclobutane-1-carboxylic acid):
  • Storage : Keep in a ventilated, cool environment (2–8°C) away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • Handling : Use nitrile gloves , FPP3 respirators , and chemical goggles to avoid dermal/ocular exposure.
  • Decomposition : Monitor for CO/CO₂ emissions under thermal stress using FTIR spectroscopy .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities and confirm purity in this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers. For example, cyclobutane protons exhibit distinct splitting patterns (δ 1.8–2.5 ppm for methyl groups; δ 3.0–3.5 ppm for cyano-adjacent protons) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) achieve >98% purity, with ESI-MS confirming [M-H]⁻ ions (theoretical m/z ≈ 168.1) .
  • X-ray Crystallography : Resolves stereochemistry; cyclobutane derivatives often form monoclinic crystals (space group P2₁/c) .

Q. How can this compound be utilized in developing PET radiotracers for tumor imaging?

  • Methodological Answer : Structural analogs like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) are used in PET imaging due to tumor-selective uptake . For the target compound:
  • Radiolabeling : Introduce ¹⁸F via nucleophilic substitution (K¹⁸F/kryptofix 2.2.2, 100°C) at the methyl group.
  • Biodistribution Studies : Compare uptake in xenograft models (e.g., prostate cancer) using µPET/CT imaging.
  • Metabolic Stability : Assess via liver microsome assays (t₁/₂ >60 min indicates suitability) .

Q. What computational models predict the reactivity of the cyano and carboxyl groups under varying pH conditions?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) models predict pKa values (carboxylic acid ≈3.5; cyano group inert).
  • logP Analysis : Estimated logP = 0.1 (via XlogP3) suggests moderate hydrophilicity, ideal for aqueous reactions .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to optimize reaction media .

Contradiction Analysis

  • Stability vs. Reactivity : While cyclobutane derivatives are generally stable , their strained rings may react unpredictably under basic conditions (e.g., hydrolysis). Researchers must validate stability for each synthetic step via TLC/GC-MS .
  • Toxicity Data Gaps : Acute toxicity data for similar compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) remain unverified . Preclinical assays (e.g., Ames test, acute oral toxicity in rodents) are recommended.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyano-3-methylcyclobutane-1-carboxylic acid
Reactant of Route 2
1-Cyano-3-methylcyclobutane-1-carboxylic acid

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